molecular formula C8H17ClN2O2 B2694934 Ethyl 2-(piperazin-1-yl)acetate hydrochloride CAS No. 259808-38-3

Ethyl 2-(piperazin-1-yl)acetate hydrochloride

Cat. No.: B2694934
CAS No.: 259808-38-3
M. Wt: 208.69
InChI Key: PQNHDYLVDFNODO-UHFFFAOYSA-N
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Description

Ethyl 2-(piperazin-1-yl)acetate hydrochloride is an organic compound with the molecular formula C8H17ClN2O2. It is a derivative of piperazine, a heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications. This compound is known for its versatility in synthetic chemistry and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(piperazin-1-yl)acetate hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperazine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of ethyl 2-(piperazin-1-yl)acetate, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process may include steps such as solvent extraction, crystallization, and purification to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperazin-1-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield secondary amines.

    Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution: Alkylated or acylated piperazine derivatives.

    Oxidation: Piperazine N-oxides.

    Reduction: Secondary amines.

    Hydrolysis: Piperazine carboxylic acids.

Scientific Research Applications

Ethyl 2-(piperazin-1-yl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(piperazin-1-yl)acetate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The piperazine ring can mimic the structure of natural ligands, allowing it to modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(piperazin-1-yl)acetate hydrochloride can be compared with other piperazine derivatives, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Cetirizine hydrochloride: Contains a piperazine ring and is used as an antihistamine.

    Piperazine citrate: Used as an anthelmintic agent.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity compared to other piperazine derivatives .

Properties

IUPAC Name

ethyl 2-piperazin-1-ylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)7-10-5-3-9-4-6-10;/h9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNHDYLVDFNODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In N,N-dimethylformamide (50 ml) was dissolved 1-(tert-butoxycarbonyl)piperazine (942 mg). After the addition of triethylamine (1.40 ml), ethyl bromoacetate (1.13 ml) was added, followed by stirring overnight at room temperature. The reaction mixture was concentrated under reduced pressure. Ethyl acetate was added to the residue and the mixture was washed with water. The organic layer was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by chromatography on a silica gel column (hexane:ethyl acetate=3:1), whereby a colorless foam was obtained. The resulting substance was dissolved in a saturated hydrochloric acid—ethanol solution (10 ml) and the resulting solution was concentrated under reduced pressure. The solid thus precipitated was collected by filtration while being washed with ethyl acetate, whereby the title compound (841 mg) was obtained as a colorless solid.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Name
hydrochloric acid ethanol
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
942 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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